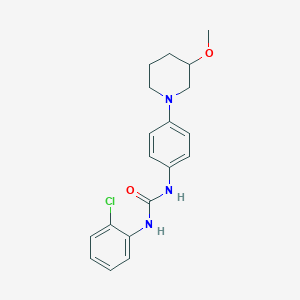
1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 41-2272 and is a potent activator of the soluble guanylyl cyclase enzyme.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research has shown that derivatives similar to "1-(2-Chlorophenyl)-3-(4-(3-methoxypiperidin-1-yl)phenyl)urea" exhibit significant potential as corrosion inhibitors. For example, a study by Bahrami and Hosseini (2012) demonstrated that certain urea derivatives could effectively inhibit the corrosion of mild steel in hydrochloric acid solutions. The inhibition efficiency was found to increase with decreasing temperature and increasing concentration of the inhibitors, suggesting their potential application in protecting metals from corrosion in acidic environments (Bahrami & Hosseini, 2012).
Anticancer Potential
Another significant area of application is in the development of anticancer agents. Compounds structurally related to "this compound" have been investigated for their ability to inhibit cancer cell proliferation. For instance, symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase, which plays a role in inhibiting cancer cell proliferation, suggesting the therapeutic potential of these compounds in cancer treatment (Denoyelle et al., 2012).
Environmental Impact and Degradation
Studies have also focused on the environmental impact and degradation of urea derivatives. For example, research on substituted urea herbicides and organophosphate pesticides in water has explored their photodegradation and hydrolysis, providing insights into the environmental fate of these compounds (Gatidou & Iatrou, 2011). This research is crucial for understanding how such compounds degrade in natural water bodies and their potential environmental impact.
Polymer Science Applications
In polymer science, urea derivatives have been utilized as initiators for the ring-opening polymerization of epoxides, indicating their utility in creating specific polymer structures with desired properties (Makiuchi, Sudo, & Endo, 2015).
Insecticidal Activity
Furthermore, certain urea derivatives have been evaluated for their insecticidal activity, particularly as inhibitors of cuticle deposition in insects, offering a novel approach to pest control (Mulder & Gijswijt, 1973).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[4-(3-methoxypiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-16-5-4-12-23(13-16)15-10-8-14(9-11-15)21-19(24)22-18-7-3-2-6-17(18)20/h2-3,6-11,16H,4-5,12-13H2,1H3,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGHYPKEXPBLOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

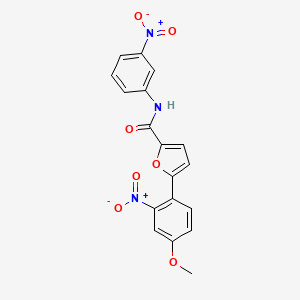
![10b-Methylspiro[5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinoline-1,1'-cyclohexane]-3-one](/img/structure/B2409147.png)
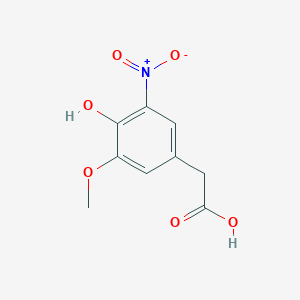
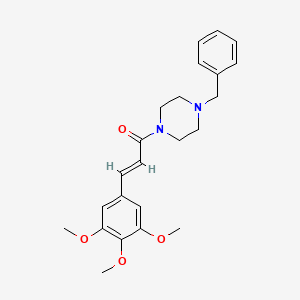
![7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2409152.png)
![N-isobutyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2409153.png)

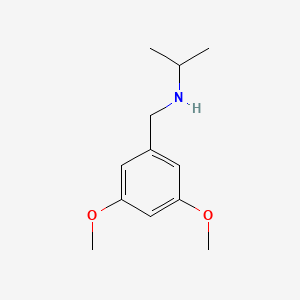
![Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2409158.png)
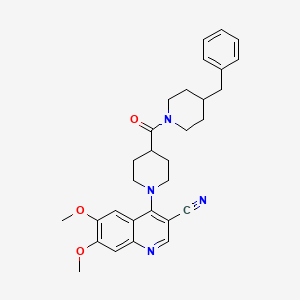
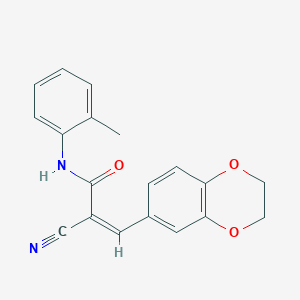
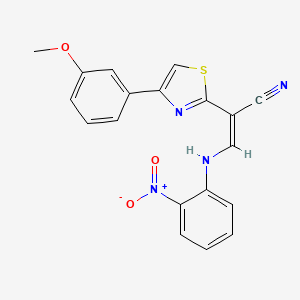
![5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2409168.png)
